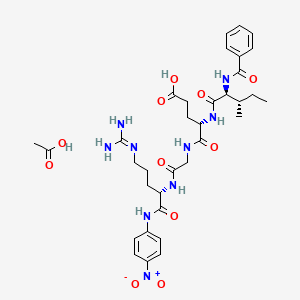

Bz-IEGR-pNA (acétate)

Vue d'ensemble

Description

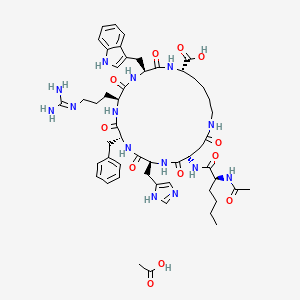

Le benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) est un substrat colorimétrique pour le facteur Xa. Le facteur Xa se lie préférentiellement à la séquence peptidique isoleucyl-glutamyl-glycyl-arginine et la clive pour libérer le p-nitroanilide, qui peut être quantifié par détection colorimétrique à 405 nm comme mesure de l'activité du facteur Xa .

Applications De Recherche Scientifique

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is widely used in scientific research as a substrate for studying the activity of Factor Xa. Its applications include:

Biochemistry: Used to measure the activity of Factor Xa in various biochemical assays.

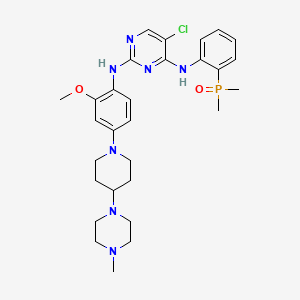

Pharmacology: Employed in drug discovery and development to screen for inhibitors of Factor Xa.

Medical Research: Utilized in studies related to blood coagulation and thrombotic disorders.

Industrial Applications: Applied in the quality control of pharmaceutical products that target Factor Xa.

Mécanisme D'action

Target of Action

Bz-IEGR-pNA (acetate) is a substrate for two primary targets: Factor Xa and prostate kinase release enzyme-related peptide KLKs . Factor Xa is a crucial enzyme in the blood coagulation cascade, while KLKs are a group of serine proteases that play key roles in various physiological processes, including blood coagulation, inflammation, and cancer progression .

Mode of Action

Bz-IEGR-pNA (acetate) interacts with its targets through a process known as enzymatic hydrolysis . Factor Xa and KLKs preferentially bind to and cleave the Ile-Glu-Gly-Arg (IEGR) peptide sequence of Bz-IEGR-pNA (acetate), releasing p-nitroanilide (pNA) . This cleavage can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa and KLKs activity .

Biochemical Pathways

The cleavage of Bz-IEGR-pNA (acetate) by Factor Xa and KLKs affects the blood coagulation cascade and various physiological processes regulated by KLKs . The downstream effects of these pathways are complex and depend on the specific context and conditions.

Result of Action

The primary result of Bz-IEGR-pNA (acetate)'s action is the release of pNA, which can be quantified to measure the activity of Factor Xa and KLKs . This can provide valuable information about blood coagulation status and the activity of KLKs in various physiological and pathological processes .

Analyse Biochimique

Biochemical Properties

Bz-IEGR-pNA (acetate) interacts with Factor Xa, an enzyme involved in the coagulation cascade . Factor Xa preferentially binds to and cleaves the Ile-Glu-Gly-Arg (IEGR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .

Molecular Mechanism

Bz-IEGR-pNA (acetate) exerts its effects at the molecular level through its interaction with Factor Xa. By serving as a substrate for this enzyme, it participates in the enzymatic reaction that leads to the cleavage of the IEGR peptide sequence and the release of pNA .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

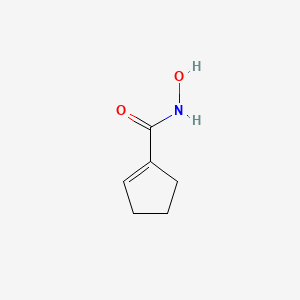

La synthèse du benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) implique l'assemblage étape par étape de la séquence peptidique, suivi de la fixation du groupe p-nitroanilide. La séquence peptidique est généralement synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS), qui permettent l'ajout séquentiel d'acides aminés protégés. Après l'assemblage de la chaîne peptidique, le groupe p-nitroanilide est introduit par une réaction de couplage .

Méthodes de production industrielle

La production industrielle du benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, des étapes de purification et des mesures de contrôle qualité pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) subit principalement des réactions d'hydrolyse lorsqu'il interagit avec le facteur Xa. L'enzyme clive la liaison peptidique entre les groupes arginine et p-nitroanilide, libérant le p-nitroanilide .

Réactifs et conditions courants

La réaction d'hydrolyse est généralement réalisée dans une solution tampon aqueuse à un pH physiologique. Le facteur Xa est le principal réactif utilisé pour catalyser la coupure de la liaison peptidique .

Principaux produits formés

Le principal produit formé par la réaction d'hydrolyse est le p-nitroanilide, qui peut être détecté et quantifié par des méthodes colorimétriques .

Applications de la recherche scientifique

Le benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) est largement utilisé dans la recherche scientifique comme substrat pour étudier l'activité du facteur Xa. Ses applications comprennent :

Biochimie : Utilisé pour mesurer l'activité du facteur Xa dans divers dosages biochimiques.

Pharmacologie : Employé dans la découverte et le développement de médicaments pour cribler les inhibiteurs du facteur Xa.

Recherche médicale : Utilisé dans des études liées à la coagulation sanguine et aux troubles thrombotiques.

Applications industrielles : Appliqué dans le contrôle qualité des produits pharmaceutiques qui ciblent le facteur Xa.

Mécanisme d'action

Le mécanisme d'action du benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) implique son interaction avec le facteur Xa. Le facteur Xa se lie à la séquence peptidique isoleucyl-glutamyl-glycyl-arginine et clive la liaison peptidique, libérant le p-nitroanilide. La libération du p-nitroanilide peut être quantifiée en mesurant l'absorbance à 405 nm, ce qui fournit une mesure de l'activité du facteur Xa .

Comparaison Avec Des Composés Similaires

Composés similaires

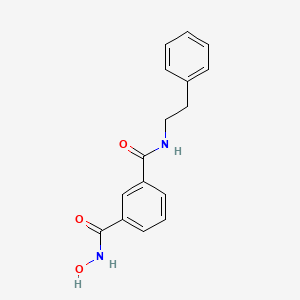

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide : Similaire à la forme acétate, mais sans le groupe acétate.

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (chlorhydrate) : Une autre variante avec un contre-ion différent.

Unicité

Le benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acétate) est unique en raison de son interaction spécifique avec le facteur Xa et de sa capacité à fournir une lecture colorimétrique, ce qui en fait un outil précieux dans diverses applications de recherche et industrielles .

Propriétés

IUPAC Name |

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXQNZUGLZNGBM-PJSBSAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

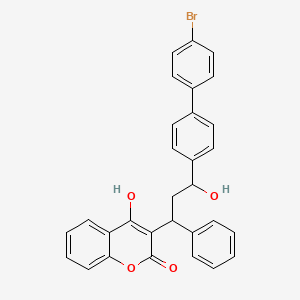

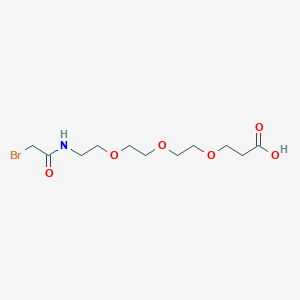

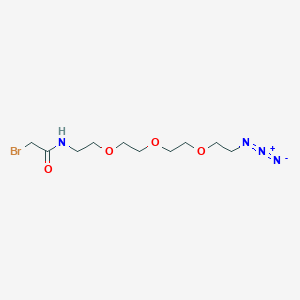

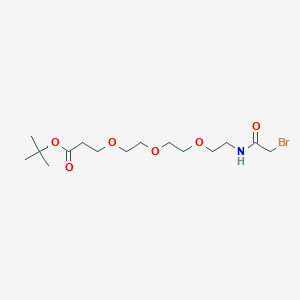

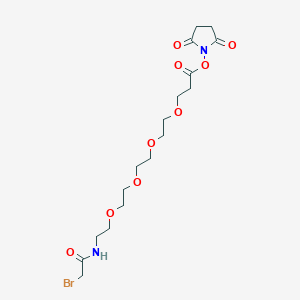

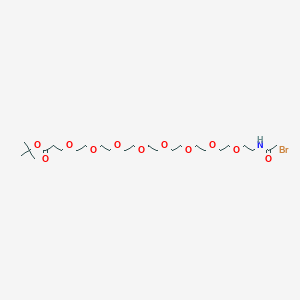

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.